Uranium selenide (USe2)

Description

Significance of Actinide Chalcogenides in Contemporary Materials Science

Actinide chalcogenides, a class of materials that includes uranium selenide (B1212193), are of great interest in materials science and nuclear physics due to their distinctive properties. ontosight.ai The study of these compounds is crucial for understanding the behavior of uranium, which has implications for the development of new nuclear fuels and strategies for managing nuclear waste. ontosight.ai Furthermore, the unique electronic and magnetic characteristics exhibited by many actinide-based materials make them subjects of investigation for a range of technological applications. smolecule.com

The interaction between the 5f electrons of actinides and the p-orbitals of chalcogens (sulfur, selenium, and tellurium) gives rise to a diverse array of physical phenomena. Research in this area contributes to a broader understanding of transition metal dichalcogenides and their potential uses in fields like catalysis and optoelectronics. ontosight.ai The study of actinide chalcogenides also plays a role in the development of materials for spintronics, optoelectronics, and energy harvesting. rsc.org

Positioning of Uranium Selenide within Uranium Solid-State Chemistry

Uranium solid-state chemistry encompasses a wide range of compounds, with uranium selenides being a notable family. Within this family, several stoichiometries exist, including USe, USe2, USe3, and U3Se5. ras.rushef.ac.ukosti.gov Uranium diselenide (USe2) is a crystalline solid, typically black in appearance. webelements.com The oxidation state of uranium in USe2 is +4. webelements.comshef.ac.uk

The uranium-selenium system is known for its structural complexity, with USe2 itself exhibiting different polymorphic forms, such as α-USe2 and β-USe2. osti.govwikipedia.org The layered crystal structure of USe2 is a key feature, influencing its anisotropic properties, including its electrical conductivity and mechanical strength. ontosight.ai This layered nature is characteristic of transition metal dichalcogenides and is a primary reason for the interest in its semiconductor behavior. ontosight.ai

Evolution of Research Trajectories in Uranium Selenide Systems

Initial research into uranium selenide systems was often driven by the need to understand the fundamental properties of uranium compounds for nuclear applications. ontosight.ai Early studies focused on methods of preparation and characterization of various uranium selenides, including USe2. osti.gov These foundational investigations laid the groundwork for more detailed explorations of their physical properties.

More recent research has delved into the specific electronic and magnetic behaviors of USe2. For instance, it has been discovered that β-USe2 exhibits ferromagnetism at temperatures below 14 K. wikipedia.org The paramagnetic susceptibility of USe2 has been found to obey the Curie-Weiss law. ras.ru Contemporary research also explores the synthesis of more complex, multi-elemental systems incorporating uranium and selenium, such as ternary and quaternary uranium lanthanide oxyselenides. northwestern.eduiaea.org These studies aim to create novel materials with tailored properties by substituting other elements into the USe2 crystal lattice. wikipedia.org The investigation of terminal uranium chalcogenides, including selenides, represents another modern research direction, focusing on understanding the nature of the uranium-chalcogen bond. acs.orgnih.gov

Data Tables

Table 1: General Properties of Uranium Diselenide (USe2)

| Property | Value |

| Chemical Formula | USe2 |

| Molar Mass | 395.97 g/mol nih.govechemi.com |

| Appearance | Black crystalline solid webelements.comwikipedia.org |

| CAS Number | 12138-21-5 webelements.comnih.gov |

| Crystal System (β form) | Orthorhombic wikipedia.org |

| Melting Point | 1460°C webelements.com |

Table 2: Crystallographic Data for β-Uranium Diselenide (β-USe2)

| Parameter | Value |

| Crystal System | Orthorhombic wikipedia.org |

| Space Group | PbCl2 type wikipedia.org |

| Unit Cell Dimension (a) | 7.455 Å wikipedia.org |

| Unit Cell Dimension (b) | 4.2320 Å wikipedia.org |

| Unit Cell Dimension (c) | 8.964 Å wikipedia.org |

Properties

CAS No. |

12138-21-5 |

|---|---|

Molecular Formula |

Se2U |

Molecular Weight |

395.97 g/mol |

IUPAC Name |

bis(selanylidene)uranium |

InChI |

InChI=1S/2Se.U |

InChI Key |

WIQPIQPRLFROPS-UHFFFAOYSA-N |

Canonical SMILES |

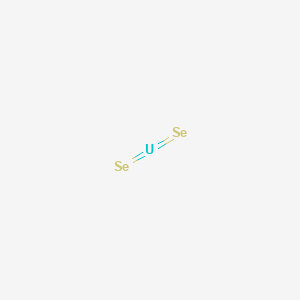

[Se]=[U]=[Se] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of Uranium Selenide Use2

Direct High-Temperature Solid-State Reactions from Elemental Precursors

Direct solid-state reaction is a fundamental and widely employed method for the synthesis of polycrystalline USe2. smolecule.comnorthwestern.edu This approach involves the direct combination of elemental uranium and selenium at elevated temperatures.

The synthesis of USe2 via direct solid-state reaction begins with the precise stoichiometric combination of the elemental precursors, uranium (U) and selenium (Se). northwestern.edulibretexts.orgchemistrylearner.com The reactants, typically in powder form, are thoroughly mixed in the desired molar ratio (1:2 for U:Se) to ensure a homogeneous reaction mixture. northwestern.edu This mixture is then sealed in an inert container, often a quartz ampoule or a crucible made of a non-reactive material like alumina (B75360), to prevent oxidation and loss of volatile selenium at high temperatures. osti.gov The reaction is governed by the following equation:

U + 2Se → USe2 smolecule.com

The violence of the reaction between uranium, especially in its hydride form (UH3), and selenium has been noted, which can lead to the shattering of ceramic crucibles. osti.gov This necessitates careful control of the reaction conditions and consideration of container materials.

The kinetics of the solid-state reaction between uranium and selenium are heavily dependent on temperature. omicsonline.org The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier and facilitate the diffusion of the elements into one another. livetoplant.com

Optimization of the reaction temperature is crucial for achieving a complete reaction and obtaining a pure USe2 phase. crystallizationsystems.com A typical synthesis involves heating the stoichiometric mixture of uranium and selenium to 1273 K (1000 °C) for an extended period, such as 72 hours. northwestern.edu The temperature profile, including the heating rate and duration, must be carefully controlled to manage the reaction rate and prevent the formation of undesired intermediate phases or the volatilization of selenium. researchgate.net In some preparations, after an initial vigorous reaction, the product is further heated in a tungsten furnace to temperatures as high as 1200°C to ensure the formation of the desired α-USe2 phase. osti.gov

Table 1: Parameters for Direct High-Temperature Solid-State Synthesis of USe2

| Parameter | Value/Description | Source |

| Reactants | Elemental Uranium (U), Elemental Selenium (Se) | northwestern.edu |

| Stoichiometric Ratio | 1 mole U : 2 moles Se | northwestern.edu |

| Reaction Temperature | 1273 K (1000 °C) | northwestern.edu |

| Reaction Duration | 72 hours | northwestern.edu |

| Container | Sealed inert container (e.g., quartz ampoule, alumina crucible) | osti.gov |

Flux Growth Techniques for Single Crystal Synthesis

For applications requiring high-purity single crystals of USe2, flux growth techniques are employed. wikipedia.orgucla.edu This method involves dissolving the constituent elements in a molten salt (the flux), which acts as a solvent at high temperatures. youtube.com Upon slow cooling, the desired compound crystallizes out of the solution.

The choice of flux agent is critical for successful crystal growth. The flux should have a relatively low melting point, be a good solvent for the reactants, and be easily separable from the grown crystals. ucsb.edu Antimony triselenide (Sb2Se3) has been successfully used as a flux for the synthesis of uranium-containing selenides. northwestern.edu In a typical procedure, pre-synthesized USe2 powder is mixed with the Sb2Se3 flux. northwestern.edu The flux lowers the melting point of the system, allowing for crystallization to occur at temperatures lower than the melting point of USe2 itself. wikipedia.org

The quality and size of the resulting single crystals are highly dependent on the cooling profile. ntnu.nougm.ac.id A controlled and slow cooling rate is essential to allow for the gradual precipitation of USe2 from the flux, promoting the growth of large, well-formed crystals. youtube.commdpi.com

A representative process involves heating the mixture of USe2 and Sb2Se3 flux to a high temperature, for example, 1273 K, holding it at that temperature to ensure complete dissolution, and then slowly cooling it. northwestern.edu An example of a controlled cooling profile is cooling from 1273 K to 1073 K at a rate of 2 K/h. northwestern.edu This slow cooling allows for the nucleation and growth of USe2 crystals. Once the desired temperature is reached, the remaining flux can be separated from the crystals, often by mechanical means or by dissolving the flux in a suitable solvent that does not affect the USe2 crystals. youtube.com

Table 2: Typical Parameters for Flux Growth of USe2 Single Crystals

| Parameter | Value/Description | Source |

| Starting Material | Pre-synthesized USe2 powder | northwestern.edu |

| Flux Agent | Antimony Triselenide (Sb2Se3) | northwestern.edu |

| Soaking Temperature | 1273 K (1000 °C) | northwestern.edu |

| Cooling Rate | 2 K/h | northwestern.edu |

| Cooling Range | 1273 K to 1073 K | northwestern.edu |

Solution-Based and Low-Temperature Synthesis Routes

While high-temperature methods are well-established, there is growing interest in developing lower-temperature and solution-based synthesis routes for uranium compounds. wisdomlib.org These methods can offer advantages such as improved control over particle size and morphology, as well as potentially being more energy-efficient. wisdomlib.org

Research into solution-based synthesis of uranium chalcogenides has demonstrated the feasibility of preparing polychalcogenido-bridged uranium complexes at lower temperatures. rsc.orgrsc.org For instance, the reaction of a uranium(III) starting material, [((AdArO)3N)UIII(DME)], with elemental selenium powder in a DME solution can yield a dinuclear, tetravalent uranium complex with a bridging diselenide unit. rsc.org While this specific example does not produce the simple binary USe2, it illustrates the potential for forming U-Se bonds in solution at temperatures significantly lower than those used in solid-state reactions. Further research in this area may lead to direct, low-temperature routes for the synthesis of USe2 nanoparticles or thin films.

Solvothermal and Hydrothermal Synthesis

Solvothermal and hydrothermal syntheses are methods that employ solvents under elevated temperatures and pressures to facilitate the dissolution and recrystallization of reactants, often leading to the formation of crystalline materials that are inaccessible under ambient conditions. wikipedia.org In these methods, the reaction is carried out in a sealed vessel, typically a stainless steel autoclave, where the increased pressure prevents the solvent from boiling. wikipedia.org Hydrothermal synthesis specifically uses water as the solvent, while solvothermal synthesis utilizes organic solvents. wikipedia.org

These techniques are widely used for the preparation of various materials, including metal chalcogenides. mdpi.com The choice of solvent, temperature, pressure, and reaction time can significantly influence the phase, morphology, and crystallinity of the final product. wikipedia.orgmdpi.com For instance, solvothermal reactions in amine-based solvents have proven effective for creating novel organic-inorganic hybrid chalcogenide materials. osti.gov Similarly, hydrothermal routes have been successfully employed to synthesize various uranium compounds, such as uranyl oxalate (B1200264) hydroxides and (Zr,U)SiO4 solid solutions. rsc.orgresearchgate.net

While solvothermal and hydrothermal methods are established for producing a wide range of chalcogenides and uranium-based materials, specific literature detailing the direct synthesis of Uranium Selenide (B1212193) (USe2) via these routes is not abundant. osti.govrsc.orgnih.gov However, the general success of these methods for related compounds suggests their potential applicability for USe2 synthesis, possibly by reacting a uranium source with a selenium precursor in a suitable solvent under controlled temperature and pressure. The key challenge would be to strictly exclude oxygen to prevent the formation of stable uranium oxides or oxyselenides.

Single-Source Precursor Pyrolysis Approaches

The single-source precursor (SSP) approach involves the use of a single chemical compound that contains all the necessary elements for the final material, in this case, both uranium and selenium. This method offers several advantages, including lower reaction temperatures, shorter reaction times, and better stoichiometric control, as the elements are already intimately mixed at the molecular level. ucl.ac.uk The precursor is designed to decompose under controlled heating (pyrolysis) to yield the desired material and volatile byproducts. ucl.ac.uk

This approach has been successfully demonstrated for the synthesis of uranium disulfide (US2) from a homoleptic uranium thioamidate complex. researchgate.net The pyrolysis of this precursor leads to the formation of γ-US2, a phase that is otherwise difficult to access. researchgate.net Despite the high oxophilicity of uranium, this method can produce oxygen-free chalcogenides. researchgate.net

While specific examples of single-source precursors designed for the synthesis of USe2 are not extensively documented in the provided search results, the principle is directly transferable. A suitable precursor would be a uranium coordination complex containing selenium-based ligands. The thermal decomposition of such a molecule would be engineered to break the ligand bonds and leave behind the desired USe2 solid-state material. The design of the precursor is critical to ensure a clean decomposition pathway that avoids the incorporation of unwanted elements, particularly carbon or oxygen, into the final product. ucl.ac.uk

Pseudo-Metathesis Synthesis Pathways

Pseudo-metathesis reactions offer a viable route for the synthesis of complex chalcogenides. This method can be conceptualized as an exchange reaction in the solid state. In the context of uranium oxyselenides, a pseudo-metathesis synthesis has been employed to form compounds like U2Pr2O4Se3 and U2Gd2O4Se3. osti.gov

A typical reaction involves heating a mixture of a binary uranium selenide, such as USe2, with a lanthanide oxide and elemental selenium. For example, the synthesis of U2Gd2O4Se3 was achieved through the following reaction:

| Reactants | Molar Ratio | Temperature | Duration |

| USe2, Gd2O3, Se | 0.08 mmol : 0.04 mmol : 0.28 mmol | 1273 K | 168 h |

This reaction demonstrates the transition from reactants where oxygen and selenium are coordinated to separate cations to a product with a mixed-anion coordination environment. osti.gov The USe2 starting material for these reactions is typically prepared by the direct combination of stoichiometric amounts of elemental uranium and selenium, heated at high temperatures (e.g., 1273 K for 72 hours). osti.gov

Oxide-to-Chalcogenide Conversion Methods

Given the prevalence and stability of uranium oxides, methods to convert them directly into chalcogenides are highly valuable. These methods circumvent the need for oxygen-free uranium starting materials, which can be difficult to obtain and handle. wikipedia.org

Boron-Chalcogen Mixture (BCM) Method

A particularly effective technique for oxide-to-chalcogenide conversion is the Boron-Chalcogen Mixture (BCM) method. wikipedia.org This approach utilizes a mixture of elemental boron and a chalcogen (in this case, selenium) to facilitate the conversion. Boron acts as a powerful "oxygen sponge," reacting with the oxygen from the uranium oxide precursor to form the thermodynamically stable boron oxide (B2O3). rsc.org Simultaneously, the elemental selenium reacts with the uranium to form the desired selenide. rsc.org

The general reaction can be represented as: Uranium Oxide + B + Se → Uranium Selenide + B2O3

A key advantage of the BCM method is that the resulting boron oxide byproduct can be easily removed from the product mixture, often by dissolution in water or methanol, yielding a phase-pure actinide chalcogenide. rsc.org This method has been successfully applied to synthesize a variety of actinide chalcogenides, including both binary and more complex compounds, starting from stable oxide precursors like U3O8. rsc.orgwikipedia.org The BCM method can be adapted for use in solid-state reactions or in flux crystal growth, demonstrating its versatility. wikipedia.org

High-Pressure Synthesis and Phase Stabilization

High-pressure synthesis is a powerful tool for accessing novel materials and stabilizing phases that are not thermodynamically favorable at ambient pressure. The application of high pressure can induce structural phase transitions and alter the electronic and magnetic properties of materials. osti.gov

While direct reports on the high-pressure synthesis of USe2 are scarce, studies on analogous uranium compounds provide insight into the potential effects of pressure. For instance, UTe2 undergoes a structural phase transition from an orthorhombic (Immm) phase to a high-pressure body-centered tetragonal (I4/mmm) phase at pressures above 5 GPa. osti.gov This high-pressure phase can be metastable and remain present upon decompression to ambient pressure. osti.gov Similarly, other uranium pnictides like USb2 also exhibit pressure-induced tetragonal-to-orthorhombic transitions. escholarship.org

These findings suggest that USe2, which has an orthorhombic crystal structure (PbCl2 type) at ambient conditions, could also undergo phase transitions under high pressure. wikipedia.org Such high-pressure phases might exhibit different physical properties, and high-pressure synthesis could be a route to stabilize new polymorphs of uranium diselenide. However, experimental verification is needed to determine the specific pressure-temperature phase diagram of USe2. osti.govescholarship.org

Challenges in Obtaining Phase-Pure Uranium Selenide Samples

A significant challenge in the synthesis of uranium selenides is achieving phase purity. Due to the similar chemistries of uranium and selenium, multiple stable phases can coexist, making the isolation of a single, pure phase difficult.

For example, attempts to prepare α-USe2 and USe often result in samples contaminated with other uranium selenide phases, such as U3Se4, or with elemental selenium. researchgate.net X-ray diffraction (XRD) analysis of nominally pure samples frequently reveals the presence of these impurities. researchgate.net

The high oxophilicity of uranium presents another major hurdle. Even trace amounts of oxygen or moisture in the reaction environment can lead to the formation of highly stable uranium oxides or oxyselenides, contaminating the desired selenide product. This necessitates the use of inert atmosphere techniques, such as gloveboxes, and carefully dried reagents and solvents. wikipedia.orgresearchgate.net Exposure of samples to air, even for short periods, can lead to surface oxidation. researchgate.net These challenges underscore the importance of developing robust synthetic methods, like the BCM technique, that can actively remove oxygen and provide better control over the final product's stoichiometry and phase purity. wikipedia.org

Crystallographic and Structural Investigations of Uranium Selenide Use2

Polymorphism of Uranium Diselenide: Alpha (α-USe2), Beta (β-USe2), and Gamma (γ-USe2) Phases

Uranium diselenide (USe2) is known to exist in at least three distinct polymorphic forms, each possessing a unique crystal structure: α-USe2, β-USe2, and γ-USe2. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. These different crystalline phases arise from variations in the arrangement of atoms in the crystal lattice.

The β-USe2 phase is well-characterized and possesses an orthorhombic crystal structure. It is isostructural with lead chloride (PbCl2). The γ-USe2 phase adopts a hexagonal crystal structure, specifically the anti-Fe2P type. The α-USe2 phase is reported to have a tetragonal structure, although it is the least characterized of the three polymorphs, with limited detailed structural data available in the scientific literature. The transitions between these phases are dependent on factors such as temperature and pressure, but the primary focus of this article is their structural characterization.

Single-Crystal X-ray Diffraction Analysis of USe2 Structures

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. By measuring the directions and intensities of X-rays scattered by a single crystal, it is possible to determine the unit cell dimensions, space group, and the exact positions of each atom.

Despite the power of this technique, comprehensive single-crystal X-ray diffraction studies for the various polymorphs of USe2 are not widely available in published literature. Much of the detailed structural information, including unit cell parameters and atomic positions, has been derived from computational models or determined through the analysis of polycrystalline samples using powder X-ray diffraction, which is then refined using methods like Rietveld analysis.

Determination of Space Groups and Unit Cell Parameters

The space group and unit cell parameters are fundamental properties that define the symmetry and dimensions of a crystal's basic repeating unit.

The β-USe2 phase is identified as having an orthorhombic crystal system belonging to the space group Pnma (No. 62). Its computationally determined unit cell parameters describe a rectangular prism with unequal edge lengths.

The γ-USe2 phase has been determined to have a hexagonal crystal structure with the space group P-62m (No. 189). This structure is based on a hexagonal lattice.

For the α-USe2 phase, while it is believed to be tetragonal, specific and experimentally verified space group and unit cell parameters are not consistently reported in the available scientific literature.

Below is an interactive data table summarizing the crystallographic parameters for the β-USe2 and γ-USe2 phases.

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| β-USe2 | Orthorhombic | Pnma (62) | 7.63 | 4.26 | 9.12 | 90 | 90 | 90 |

| γ-USe2 | Hexagonal | P-62m (189) | 7.653 | 7.653 | 4.254 | 90 | 90 | 120 |

Note: Data for β-USe2 is based on computational models from the Materials Project. Data for γ-USe2 is based on experimental powder diffraction data from Kohlmann and Beck (1997).

Elucidation of Atomic Positions and Occupancy

Determining the fractional coordinates of each atom within the unit cell is crucial for a complete structural description. These positions, along with site occupancy, reveal how the crystal lattice is constructed.

In the β-USe2 structure, the uranium and selenium atoms occupy specific Wyckoff positions within the Pnma space group. All atoms reside on the 4c Wyckoff sites, which have a site symmetry of m.

For γ-USe2 , the structure is more complex, with atoms distributed across several distinct Wyckoff positions within the P-62m space group. Based on studies of the isostructural γ-US2, there are two different uranium sites (1a and 2d) and two different selenium sites (3f and 3g). The occupancy for each site is assumed to be 1, indicating that each position is fully occupied by the specified atom in a pure crystal.

The following interactive table details the atomic positions for the β-USe2 and γ-USe2 phases.

| Phase | Atom | Wyckoff Site | x | y | z |

| β-USe2 | U | 4c | 0.259 | 0.250 | 0.111 |

| Se1 | 4c | 0.051 | 0.250 | 0.814 | |

| Se2 | 4c | 0.354 | 0.250 | 0.463 | |

| γ-USe2 | U1 | 1a | 0 | 0 | 0 |

| U2 | 2d | 1/3 | 2/3 | 1/2 | |

| Se1 | 3f | 0.385 | 0 | 0 | |

| Se2 | 3g | 0.741 | 0 | 1/2 |

Note: Atomic positions for β-USe2 are from the Materials Project. Positions for γ-USe2 are based on the Rietveld refinement by Kohlmann and Beck (1997).

Powder X-ray Diffraction (PXRD) Studies and Rietveld Refinement

Powder X-ray diffraction (PXRD) is a primary technique for characterizing polycrystalline materials. Instead of using a single crystal, PXRD analyzes a sample composed of many randomly oriented microcrystals. The resulting diffraction pattern is a plot of intensity versus diffraction angle (2θ), which serves as a unique fingerprint for a specific crystalline phase.

Rietveld refinement is a powerful computational method used to analyze PXRD data. It involves fitting a theoretically calculated diffraction profile to the entire measured experimental pattern. This process allows for the refinement of various crystallographic parameters, including unit cell dimensions, atomic positions, and site occupancies, even when diffraction peaks from different phases overlap.

Coordination Geometries and Polyhedra of Uranium in USe2

The coordination geometry describes the arrangement of atoms (ligands) that are directly bonded to a central atom. In USe2, this refers to the number of selenium atoms surrounding each uranium atom and the geometric shape they form, known as a coordination polyhedron.

In the β-USe2 structure, the uranium atom (U⁴⁺) is bonded to nine selenium atoms (Se²⁻). This results in a 9-coordinate geometry. The U–Se bond distances in this polyhedron are not uniform, ranging from approximately 2.86 Å to 3.22 Å.

For the γ-USe2 phase, which adopts the anti-Fe2P type structure, there are two distinct crystallographic sites for uranium. Both of these sites feature uranium atoms in a 9-coordinate environment, bonded to nine selenium atoms. This coordination is consistent with the analogous γ-US2 structure, which also features two inequivalent 9-coordinate uranium sites. The complex arrangement results in a dense and stable crystal packing. The coordination environment for the less-studied α-USe2 phase has not been definitively established.

Comparison with Other Actinide and Lanthanide Selenides

The crystal structure of uranium diselenide provides a valuable point of comparison with the selenides of other actinide and lanthanide elements. These comparisons are crucial for understanding the influence of the f-electron count and ionic radius on the structural chemistry of these compounds.

Actinide Selenides:

Neighboring actinide elements form diselenides that can adopt similar or distinct crystal structures, reflecting the subtle changes in electronic configurations and atomic sizes. For instance, thorium diselenide (ThSe2) is known to exist and serves as a useful comparison. nih.gov While detailed comparative studies are not abundant in the readily available literature, the general trend in actinide compounds is a contraction of the unit cell volume with increasing atomic number for a given stoichiometry and crystal structure, due to the actinide contraction. The nature of the 5f electrons, which transition from itinerant to localized behavior across the actinide series, also plays a significant role in determining the preferred crystal structure. The bonding in actinide compounds, including selenides, is a complex mixture of ionic and covalent contributions, with the degree of covalency being a subject of ongoing research. researchgate.net

Lanthanide Selenides:

Lanthanide diselenides (LnSe2) exhibit a rich variety of crystal structures, often differing from those of the early actinides. This difference can be attributed to the more localized nature of the 4f electrons in lanthanides compared to the 5f electrons in actinides like uranium. researchgate.net For example, cerium diselenide (CeSe2) is known to crystallize in at least two different forms: a monoclinic structure with the space group Pc and a hexagonal structure with the space group P63/mmc. Current time information in Austin, TX, US.nih.gov The hexagonal form of CeSe2 is described as a two-dimensional structure with sheets of CeSe2 oriented in the (0, 0, 1) direction. nih.gov This contrasts with the known orthorhombic structure of β-USe2. The structural diversity among lanthanide diselenides is also influenced by the lanthanide contraction, which leads to a systematic decrease in ionic radii across the series.

A comparative table of selected properties is provided below:

| Compound | Crystal System | Space Group | Notes |

| β-USe2 | Orthorhombic | --- | PbCl2-type structure |

| ThSe2 | --- | --- | Crystalline solid nih.gov |

| CeSe2 (form 1) | Monoclinic | Pc Current time information in Austin, TX, US. | Distorted edge-sharing CeSe6 pentagonal pyramids Current time information in Austin, TX, US. |

| CeSe2 (form 2) | Hexagonal | P63/mmc nih.gov | Two-dimensional layered structure nih.gov |

Analysis of Layered Structures and Polyselenide Chains

The crystal structures of many metal chalcogenides are characterized by layered arrangements of atoms and the presence of polychalcogenide ions, which consist of chains or rings of chalcogen atoms.

Layered Structures:

While detailed structural analyses focusing solely on the layered nature of binary USe2 are not extensively documented in readily available literature, many ternary and quaternary actinide chalcogenides are known to exhibit layered structures. acs.org These structures typically consist of actinide-chalcogen layers separated by other cations. The tendency to form layered structures is a common feature among transition metal and inner transition metal dichalcogenides. For example, compounds like SnS and GeSe adopt layered orthorhombic structures. uzh.ch Given that β-USe2 possesses an orthorhombic structure, it is plausible that it also exhibits some degree of structural layering, which would contribute to anisotropic physical properties. The hexagonal form of CeSe2, for instance, is explicitly described as having a two-dimensional layered structure. nih.gov

Polyselenide Chains:

Polyselenides are anions with the formula (Sen)2-, which form open-chain or, more rarely, cyclic structures. wikipedia.org These are found in selenium-rich compounds. In the context of uranium selenides, the compound USe3 is considered a uranium polyselenide. osti.gov While USe2 has a 1:2 stoichiometry, the possibility of Se-Se bonding, forming polyselenide-like fragments within the crystal structure, cannot be entirely ruled out without detailed single-crystal X-ray diffraction studies and bond length analysis. The existence of polyselenide chains is well-documented in a variety of solid-state structures, where they can form dumbbells (Se2)2- or longer chains. nih.gov The presence of such chains would be indicated by Se-Se distances that are significantly shorter than the sum of the van der Waals radii and closer to the covalent Se-Se bond length. For instance, the structure of U2Te5 contains planar layers of linear tellurium atom chains. nih.gov

Structural Relationships with Analogous Chalcogenide Systems (e.g., US2, UTe2)

Uranium forms a series of dichalcogenides, UX2 (where X = S, Se, Te), which allows for a systematic study of how the crystal structure changes with the size and electronegativity of the chalcogen atom.

Uranium Disulfide (US2):

Uranium disulfide (US2) is known to exist in at least two polymorphic forms, α-US2 and β-US2. The β-form of US2 is isostructural with β-USe2, both adopting the orthorhombic PbCl2-type structure. This structural similarity is expected given the chemical similarity between sulfur and selenium. The main difference would be in the lattice parameters and bond lengths, which would be smaller for the sulfide (B99878) due to the smaller ionic radius of S2- compared to Se2-. A computational study using Density Functional Theory (DFT) with a Hubbard U correction has been performed on various UX2 compounds, including US2, providing insights into their electronic and mechanical properties. researchgate.net

Uranium Ditelluride (UTe2):

Uranium ditelluride (UTe2) has garnered significant interest due to its unconventional superconductivity. It crystallizes in an orthorhombic structure with the space group Immm. In this structure, tellurium atoms form linear chains along the crystallographic b-axis. nih.gov This feature of Te-Te bonding is a key characteristic of the UTe2 structure. While β-USe2 has a different structure type (PbCl2), the comparison with UTe2 highlights the rich structural diversity and the propensity for chalcogen-chalcogen bonding in the heavier uranium dichalcogenides.

The table below summarizes the crystallographic data for these analogous systems:

| Compound | Crystal System | Space Group | Key Structural Features |

| β-USe2 | Orthorhombic | --- | PbCl2-type |

| β-US2 | Orthorhombic | --- | Isostructural with β-USe2 |

| UTe2 | Orthorhombic | Immm | Linear chains of Te atoms nih.gov |

Investigation of Twinning Phenomena in USe2 Crystal Structures

Crystal twinning is a phenomenon where two or more crystals of the same substance are intergrown in a definite, symmetrical orientation. Twinning can occur during crystal growth, phase transitions, or as a result of mechanical deformation.

Specific studies on twinning phenomena in USe2 are not readily found in the surveyed literature. However, given that β-USe2 has an orthorhombic crystal structure, it is susceptible to twinning, particularly deformation twinning, which is common in materials with lower crystal symmetry.

For orthorhombic crystals, several twinning modes are theoretically possible. An analogy can be drawn from studies on α-uranium, which also has an orthorhombic crystal structure. Deformation twinning in α-uranium has been extensively studied, and several twinning modes, such as {112}-type I twinning, have been experimentally observed. nih.govtandfonline.com The activation of multiple twinning modes is a mechanism to accommodate plastic deformation in low-symmetry structures. tandfonline.com Investigations into deformation twinning in coarse-grained α-uranium have identified fracture parallel to {172} twin planes, indicating the important role of twinning in the mechanical properties of uranium-based materials. lanl.govresearchgate.net

The formation of twins in USe2 could be expected under conditions of mechanical stress or during synthesis if there are stacking faults or other growth defects. The identification and characterization of twinning in USe2 would require detailed microstructural analysis using techniques such as transmission electron microscopy (TEM) and electron backscatter diffraction (EBSD). Such studies would be crucial for understanding the mechanical behavior and potential texturing of polycrystalline USe2 materials.

Electronic Structure and Chemical Bonding in Uranium Selenide Use2

Density Functional Theory (DFT) Calculations of Electronic Band Structure

Density Functional Theory (DFT) is a primary computational tool for investigating the electronic structure of condensed matter systems like USe2. ucl.ac.uk These calculations can predict material behavior from first principles, providing a theoretical framework for understanding properties such as conductivity and magnetism. ucl.ac.uk For actinide compounds, the treatment of electron correlation and relativistic effects is particularly important for achieving accurate results.

For heavy elements like uranium, the high nuclear charge causes inner-shell electrons to move at speeds approaching the speed of light, necessitating the inclusion of relativistic effects in electronic structure calculations. These effects, especially spin-orbit coupling (SOC), can significantly influence the band structure and magnetic properties of uranium compounds. arxiv.org DFT calculations on related uranium compounds, such as UTe2, have shown that SOC is a critical component for accurately modeling the electronic states near the Fermi level. arxiv.org In studies of quaternary uranium chalcogenides, magnetic calculations explicitly include spin-orbit coupling to properly describe the system's properties. acs.org Therefore, any robust DFT model of USe2 must incorporate these relativistic corrections to accurately describe the electronic bands, particularly those involving the 5f electrons.

Standard DFT approximations, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), can sometimes fail to accurately predict the band gaps of semiconductors and insulators. For instance, a simple LDA calculation for the related compound UTe2 incorrectly predicts a small insulating gap, whereas the material behaves as a metal. arxiv.org To address these shortcomings, more advanced methods are employed.

Hybrid functionals, such as HSE (Heyd-Scuseria-Erzerhof), mix a portion of exact Hartree-Fock exchange with a GGA functional, often yielding more accurate band gaps. arxiv.orgresearchgate.net For other types of selenide (B1212193) semiconductors, hybrid functional and many-body quasiparticle methods like G0W0 have been shown to provide predictions of electronic and optical properties in good agreement with experimental results. nsf.gov While specific G0W0 calculations for USe2 are not widely reported, these advanced treatments represent the theoretical frontier for refining the electronic band structure of strongly correlated materials like uranium chalcogenides. Furthermore, the DFT+U method, which adds an on-site Coulomb interaction term (U) to account for strong electron correlation in localized orbitals, is a common approach for actinide systems and has been applied to model the electronic structure of UTe2. arxiv.org

Characterization of Uranium 5f Electron Behavior

The 5f electrons of uranium are central to its complex chemical and physical behavior, existing in an intermediate state between the localized 4f electrons of lanthanides and the itinerant d-electrons of transition metals. acs.orgduke.edu This dual character leads to a rich variety of phenomena, including complex magnetism and heavy fermion behavior. arxiv.orgias.ac.in

In uranium chalcogenides, the 5f electrons are known to hybridize with the orbitals of the chalcogen ligands (S, Se, Te). researchgate.net This hybridization, or orbital mixing, plays a significant role in determining the magnetic properties and the degree of electron delocalization. researchgate.net Studies on uranium monochalcogenides and monopnictides suggest that the uranium ion in chalcogenides is in a state close to trivalency, with unbound electrons participating in hybridization. researchgate.net While USe2 is a ferromagnet with semiconducting behavior, the closely related UTe2 is a heavy-fermion paramagnet, highlighting how sensitive the properties are to the specific electronic interactions. arxiv.org The degree of 5f electron delocalization is a key factor; experimental and theoretical work on actinide compounds aims to quantify this behavior, which is crucial for understanding their bonding and reactivity. acs.orgresearchgate.net

Analysis of Covalency and Ionicity in U-Se Bonds

The interaction between uranium and selenium atoms in USe2 is not purely ionic or covalent but possesses characteristics of both. The concept of covalency, which involves the sharing of electron density between atoms, is particularly important for understanding the nuanced bonding in actinide compounds. esrf.frnih.govdtu.dkchemrxiv.org Computational chemistry offers powerful tools to partition the electron density and analyze the nature of these chemical bonds.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are two widely used methods for analyzing chemical bonding from calculated wavefunctions or electron densities.

A computational study on the molecular ion [USe2]2+ provides direct insight into the U-Se bond. cardiff.ac.uk NBO analysis, which translates the complex, many-electron wavefunction into the familiar language of Lewis structures (bonds, lone pairs), reveals significant covalent character in the U-Se bonds. cardiff.ac.uk The QTAIM approach, which analyzes the topology of the electron density, corroborates the NBO findings. Delocalization indices, a QTAIM-based measure of bond order, are in close agreement with NBO-derived values, indicating substantial U-Se bond covalency. cardiff.ac.uk These analyses show that as one moves down the chalcogen group from sulfur to selenium to tellurium, the bond order increases and charge separation between the uranium and chalcogen atoms decreases. cardiff.ac.uk The table below summarizes key findings from the computational analysis of the U-Se bond in the [USe2]2+ species.

Table 1: Computational Analysis of U-Se Bonding in [USe2]2+ Data derived from studies on the molecular ion [USe2]2+ and may not be fully representative of the solid-state material.

| Analysis Method | Parameter | Value for U-Se Bond | Interpretation |

| NBO | Wiberg Bond Index | > 1.0 | Indicates significant covalent character |

| QTAIM | Delocalization Index | ~1.2 | Consistent with NBO, showing substantial bond order |

| QTAIM | Electron Density at BCP (ρ) | Moderate | Typical of polar covalent bonds |

| QTAIM | Laplacian of Density (∇²ρ) | Moderate | Typical of polar covalent bonds |

| QTAIM | Total Energy Density (H) | Small, negative | Characteristic of interactions with significant covalent nature |

BCP: Bond Critical Point

The Electron Localization Function (ELF) is another method used to map the electron pair probability in a system, providing a chemically intuitive picture of bonding and electron localization. An ELF analysis visually distinguishes core electrons from valence electrons and can identify regions corresponding to covalent bonds and lone pairs. While specific ELF analyses for bulk USe2 are not prominently featured in the reviewed literature, the methodology is well-suited for such investigations. In a hypothetical ELF analysis of USe2, regions of high ELF value would be expected between the uranium and selenium atoms, quantitatively mapping the shared-electron interactions characteristic of the covalent contribution to the U-Se bond.

Theoretical Prediction and Calculation of Electronic Band Gaps

The determination of the electronic band gap is fundamental to understanding the conductivity of a material. For a compound like uranium selenide, which involves the complex 5f orbitals of uranium, standard computational methods such as Density Functional Theory (DFT) often require adjustments to accurately predict the band gap. The strong on-site Coulomb repulsion of the 5f electrons necessitates the use of methods like DFT+U or more advanced techniques such as GW calculations.

Theoretical predictions for USe₂ suggest it is likely a narrow-gap semiconductor or a semimetal. The band gap is expected to be significantly influenced by the strong electron-electron correlations of the uranium 5f electrons. The value of the Hubbard U parameter, which is a crucial correction term in DFT+U calculations, would need to be carefully determined, either from first-principles calculations or by fitting to experimental data, to achieve an accurate prediction. Without specific computational studies on USe₂, a precise value for the band gap cannot be provided, but it is anticipated to be in a range that would lead to interesting electronic and magnetic properties.

Table 1: Comparison of Theoretical Methods for Band Gap Calculation

| Calculation Method | Description | Applicability to USe₂ |

| Density Functional Theory (DFT) | A common quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Standard DFT functionals often underestimate the band gap in strongly correlated systems like USe₂ due to the self-interaction error. |

| DFT+U | An extension of DFT that includes an on-site Coulomb interaction term (U) to better describe localized d or f electrons. | This method is more suitable for USe₂ as it can account for the strong correlation of uranium's 5f electrons, leading to a more accurate band gap prediction. |

| GW Approximation | A sophisticated many-body perturbation theory approach that can provide highly accurate band gap calculations. | While computationally expensive, the GW approximation would be expected to yield the most reliable theoretical prediction for the band gap of USe₂. |

Orbital Contributions to Valence and Conduction Bands

The character of the valence and conduction bands in USe₂ is dictated by the hybridization of uranium and selenium atomic orbitals. The valence band is expected to be primarily composed of selenium 4p orbitals, with some contribution from uranium's 6d and 5f orbitals. The selenium p-orbitals are generally lower in energy and will form the main body of the valence band.

Electron Spin and Charge Density Distribution Studies

The distribution of electron charge and spin density provides a detailed picture of the chemical bonding and magnetic nature of USe₂. The charge density is expected to be highest around the atomic nuclei, as is typical. However, the bonding regions between uranium and selenium atoms would show an accumulation of charge, indicative of covalent bond formation. The degree of charge transfer from uranium to selenium can also be quantified through charge density analysis, which would reveal the ionic component of the bonding.

Given that uranium is an actinide element with unpaired 5f electrons, USe₂ is expected to exhibit magnetic ordering. Studies on electron spin density would be crucial to understand this magnetism. These studies would likely reveal a significant localization of spin density on the uranium atoms, arising from the unpaired 5f electrons. The arrangement of these spins (ferromagnetic, antiferromagnetic, or more complex) would determine the macroscopic magnetic properties of the material. The interaction between the localized spins on the uranium sites is mediated through the selenium atoms in a process known as superexchange, which would be reflected in a smaller, induced spin polarization on the selenium sites.

Magnetic Properties and Phenomena in Uranium Selenide Use2 Systems

Investigation of Magnetic Ordering Transitions

The magnetic ordering in USe2 is intrinsically linked to its polymorphic form. The α-phase of USe2 is reported to undergo a transition to an antiferromagnetic state at a Néel temperature of 13 K. In contrast, the β-phase exhibits ferromagnetic ordering below a Curie temperature of 14 K. This divergence in magnetic character highlights the critical influence of the crystal structure on the magnetic exchange interactions within the material. Some studies, however, have indicated that certain preparations of USe2 remain paramagnetic over a broad temperature range, from 77 K to 1000 K, suggesting that sample purity and stoichiometry may also play a significant role in its magnetic ground state.

Determination of Ordering Temperatures

The critical temperatures for the magnetic transitions in USe2 have been determined through various experimental techniques.

| Polymorph | Magnetic Ordering | Ordering Temperature |

| α-USe2 | Antiferromagnetic | Néel Temperature (T_N) = 13 K |

| β-USe2 | Ferromagnetic | Curie Temperature (T_C) = 14 K |

These ordering temperatures mark the point at which the thermal energy is no longer sufficient to overcome the magnetic exchange interactions, leading to a spontaneously ordered magnetic state.

Magnetic Susceptibility Measurements and Paramagnetic Behavior

Above their respective ordering temperatures, both α-USe2 and β-USe2 exhibit paramagnetic behavior. In this state, the magnetic moments of the uranium ions are randomly oriented, and the material shows a weak attraction to an external magnetic field. Magnetic susceptibility measurements have shown that USe2 follows the Curie-Weiss law over a wide temperature range. A negative paramagnetic Curie temperature of -48 K has been reported, which is indicative of dominant antiferromagnetic interactions in the paramagnetic state, even for the polymorph that eventually orders ferromagnetically.

Curie-Weiss Law Fitting and Effective Magnetic Moment Determination

The adherence of USe2 to the Curie-Weiss law allows for the determination of its effective magnetic moment. The law is expressed as:

χ = C / (T - θ)

where χ is the magnetic susceptibility, C is the Curie constant, T is the temperature, and θ is the Weiss constant (paramagnetic Curie temperature). The effective magnetic moment (μ_eff) can be calculated from the Curie constant. While the paramagnetic behavior of USe2 has been established, specific values for the effective magnetic moment derived from Curie-Weiss fitting are not consistently reported in the literature, indicating an area for further investigation.

Neutron Diffraction Studies for Magnetic Structure Elucidation

Neutron diffraction is a powerful technique for determining the microscopic magnetic structure of materials, including the arrangement of magnetic moments (spins) and their crystallographic orientation. However, to date, there is a notable absence of specific neutron diffraction studies reported in the literature for either α-USe2 or β-USe2. Such studies would be invaluable in providing a definitive picture of the spin arrangements in both the antiferromagnetic and ferromagnetic phases.

Spin Reorientation and Magnetic Moment Directions

Without experimental neutron diffraction data, the precise spin reorientations and the directions of the magnetic moments within the crystal lattice of USe2 remain undetermined. For the antiferromagnetic α-phase, neutron diffraction could reveal the nature of the magnetic superstructure, while for the ferromagnetic β-phase, it could confirm the alignment of the magnetic moments.

Role of Uranium Valency and 5f Electron Configuration in Magnetism

The magnetic properties of USe2 are fundamentally governed by the electronic configuration of the uranium ions. In USe2, uranium exists in a +4 oxidation state (U⁴⁺), resulting in a 5f² electron configuration. The two unpaired 5f electrons are the source of the magnetic moment.

The behavior of these 5f electrons in uranium compounds is complex, exhibiting characteristics that are intermediate between localized and itinerant (delocalized). This dual nature is a key factor in the diverse magnetic phenomena observed in actinide materials. The specific crystal field environment in each polymorph of USe2 influences the energy levels of the 5f orbitals, which in turn dictates the nature of the magnetic exchange interactions between neighboring uranium ions. It is this interplay between the 5f² configuration and the local crystal structure that ultimately determines whether the ground state is ferromagnetic, antiferromagnetic, or remains paramagnetic. Further theoretical and experimental work is needed to fully elucidate the precise mechanisms that lead to the distinct magnetic behaviors of α-USe2 and β-USe2.

Influence of Elemental Substitution (e.g., Tellurium for Selenium) on Magnetic Order

The magnetic properties of uranium selenide (B1212193) (USe₂) are intrinsically linked to its crystallographic and electronic structure. Investigations into various uranium selenide and sulfide (B99878) compositions have revealed a strong dependence of magnetic ordering on the stoichiometry of the compound. ras.ru For instance, USe₂ is reported to be paramagnetic in the temperature range of 77 K to 1000 K, with its paramagnetic susceptibility following the Curie-Weiss law. ras.ru Specifically, single-crystal measurements of α-USe₂ show a maximum in magnetic susceptibility around 13 K, which is indicative of a potential antiferromagnetic transition. iaea.org In contrast, the β-USe₂ polymorph exhibits ferromagnetic behavior with a Curie temperature (TC) of 14 K. iaea.org

Direct experimental studies on the influence of elemental substitution, such as replacing selenium with tellurium in the USe₂ lattice to form USe₂-xTeₓ solid solutions, are not extensively detailed in the available literature. However, the effects of such substitutions can be inferred from trends observed in other mixed chalcogenide systems. Tellurium, being in the same group as selenium but with a larger atomic radius and different electronegativity, would be expected to induce significant changes in the material's properties.

In analogous systems like FeCr₂Se₄-xTeₓ, the substitution of selenium with tellurium systematically alters the magnetic landscape. In this specific case, the parent compound FeCr₂Se₄ undergoes antiferromagnetic ordering, but increasing the tellurium content suppresses this order and promotes short-range ferromagnetic cluster behavior. arxiv.org This shift from antiferromagnetic to ferrimagnetic-like behavior is also accompanied by a transformation from semiconducting to metallic transport properties. arxiv.org A similar study on FeSe₁-xTeₓ found that tellurium substitution significantly modifies the superconducting properties, with the transition temperature reaching a maximum at approximately 50% substitution. arxiv.org

Based on these observations in other materials, several potential effects of substituting selenium with tellurium in USe₂ can be hypothesized:

Modification of Lattice Parameters: The larger ionic radius of tellurium would expand the crystal lattice. This change in interatomic distances would directly affect the overlap between the uranium 5f orbitals and the chalcogen p-orbitals, thereby altering the strength and nature of the magnetic exchange interactions.

Changes in Electronic Hybridization: The substitution would modify the hybridization between the U 5f and Se 4p electronic states. This can influence the electronic band structure and the density of states near the Fermi level, which are crucial for determining the magnetic ground state.

Variation in Magnetic Ordering Temperature: The Néel temperature (TN) or Curie temperature (TC) would likely be tuned by the tellurium concentration. As seen in the FeCr₂Se₄-xTeₓ system, the substitution can suppress existing magnetic order or induce a different type of magnetic correlation. arxiv.org

Table 1: Magnetic Properties of α-USe₂ and β-USe₂ Single Crystals

| Compound | Magnetic Behavior | Transition Temperature (K) | Electrical Property |

|---|---|---|---|

| α-USe₂ | Antiferromagnetic (indicated) | ~13 (TN) | Semiconducting |

| β-USe₂ | Ferromagnetic | 14 (TC) | Semiconducting |

Exchange Coupling Mechanisms (e.g., 3d-5f interactions in mixed systems)

The magnetic behavior of uranium compounds is largely dictated by the interactions involving the 5f electrons. nih.govillinois.edu In systems where uranium is combined with 3d transition metals, a key phenomenon that emerges is the 3d-5f exchange coupling, which can induce magnetic ordering and lead to complex magnetic structures. This interaction arises from the overlap of the spatially extended 5f orbitals of uranium with the 3d orbitals of the neighboring transition metal, often mediated by a bridging ligand.

While uranium(IV) magnetism is often characterized by a transition from a triplet to a nonmagnetic singlet ground state at low temperatures, the incorporation of 3d transition metal cations can suppress this transition and induce long-range magnetic order via 3d-5f exchange coupling. nih.gov A prominent example is the ferrimagnetic series Cs₂MU₃F₁₆ (where M = Mn²⁺, Co²⁺, Ni²⁺). In these compounds, neutron diffraction studies revealed that the magnetic moments on the uranium atoms are antiparallel to the moments on the 3d metal sites. This antiparallel alignment results in a net magnetic moment, and the compounds exhibit ferromagnetic-like phase transitions. nih.gov The interaction is crucial, as the substitution of the magnetic 3d metal with a diamagnetic ion like Zn²⁺ results in the absence of a magnetic transition. nih.gov

The nature of the 3d-5f exchange can be either ferromagnetic or antiferromagnetic, depending on the specific orbitals involved and the geometry of the interaction. In some chloride-bridged heterometallic complexes, moderate ferromagnetic exchange coupling has been observed between uranium(IV) and 3d metal ions like Ni²⁺, Co²⁺, and Cu²⁺. researchgate.net Theoretical calculations on a Co(II)-(μ-Cl)-U(IV) system indicated that the ferromagnetic coupling arises from the strict orthogonality between the involved magnetic orbitals (the U(IV) 5f orbitals of δ symmetry and the Co(II) 3d orbital), which suppresses the typically dominant antiferromagnetic superexchange pathway. researchgate.net

In intermetallic compounds such as UMn₂Si₂, the hybridization between uranium's 5f and 6d orbitals plays a significant role in mediating the interaction with the 3d states of manganese. anl.gov The magnetically ordered Mn 3d sublattice induces a magnetic moment on both the 5f and 6d orbitals of uranium through the overlap of 3d-6d bands. anl.gov This demonstrates that the exchange coupling is not always a direct 5f-3d interaction but can be a more complex interplay involving other orbitals. The relative energy levels of the 3d and 5f states are critical; a smaller energy separation generally leads to stronger hybridization and more pronounced magnetic effects. anl.gov

Table 2: Magnetic Properties of Cs₂MU₃F₁₆ Compounds Demonstrating 3d-5f Exchange Coupling

| Compound (M) | Magnetic Transition Temperature (K) | Uranium Magnetic Moment (μB) | 3d Metal Magnetic Moment (μB) |

|---|---|---|---|

| Mn²⁺ | ~14.0 | 0.91(6) - 1.97(3) | -3.26(5) |

| Co²⁺ | ~3.5 | 0.91(6) - 1.97(3) | -1.53(14) |

| Ni²⁺ | ~4.8 | 0.91(6) - 1.97(3) | Not specified |

| Zn²⁺ | No transition observed | - | - |

Advanced Spectroscopic Characterization of Uranium Selenide Use2

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure around a specific atom within a material. wikipedia.orgresearchgate.net The method involves tuning a high-intensity X-ray beam through an absorption edge of a core electron of the element of interest—in this case, the uranium LIII-edge around 17.166 keV—and measuring the absorption coefficient. anl.gov The resulting spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.orgamazonaws.com

The XANES region, which encompasses the area from just before the absorption edge to about 50 eV above it, provides detailed information about the oxidation state and coordination geometry of the absorbing atom. researchgate.netnih.gov The energy position of the absorption edge is highly sensitive to the valence state of the uranium atom; a higher oxidation state typically results in a shift of the absorption edge to a higher energy. nih.govnih.gov

For USe2, the U LIII-edge XANES spectrum would be the primary tool for confirming the formal oxidation state of uranium. By comparing the edge position of USe2 with those of well-characterized uranium standards (e.g., UO2 for U(IV), and various U(V) and U(VI) compounds), the valence of uranium in the selenide (B1212193) compound can be precisely determined. anl.govaps.org

Furthermore, the features within the XANES spectrum, such as pre-edge peaks and the shape of the main absorption peak (the "white line"), are influenced by the local coordination environment and the symmetry of the uranium site. aps.orgesrf.fr For instance, the presence and intensity of a pre-edge feature at the U LIII-edge can indicate the degree of 5f orbital participation in bonding. aps.org Analysis of these spectral features in USe2 would reveal details about the local symmetry around the uranium atoms and the nature of the U-Se covalent interactions.

| Spectroscopic Feature | Information Provided | Expected Observation for USe2 |

| Absorption Edge Position | Oxidation state of the absorbing atom (Uranium). | The edge position would be compared to standards to confirm the U(IV) or other valence state. |

| White Line Intensity | Density of unoccupied electronic states (e.g., U 6d states). | The intensity would reflect the electronic structure and hybridization with selenium orbitals. |

| Pre-edge Features | Local symmetry and electronic transitions (e.g., 2p -> 5f). | The presence and intensity would provide insight into the local coordination geometry and U-Se bonding. |

This table is generated based on established principles of XANES spectroscopy applied to uranium compounds.

The EXAFS region of the spectrum extends from about 50 eV to 1000 eV above the absorption edge. wikipedia.org The oscillations observed in this region arise from the interference between the outgoing photoelectron wave from the absorbing uranium atom and the waves backscattered from neighboring selenium atoms. osti.gov This phenomenon makes EXAFS an excellent probe for determining the short-range order around the central atom. researchgate.net

Analysis of the EXAFS spectrum of USe2 can yield precise quantitative information about its local atomic structure, including:

Interatomic distances: The distances between the central uranium atom and its neighboring selenium atoms (U-Se bond lengths) can be determined with high precision, typically within 0.02 Å. nih.gov

Coordination numbers: The number of nearest-neighbor selenium atoms surrounding each uranium atom can be calculated.

Debye-Waller factors: This term accounts for the thermal and static disorder in the bond distances. nih.gov

By fitting the experimental EXAFS data to theoretical models, a detailed picture of the local coordination environment of uranium in USe2 can be constructed, providing crucial data for validating crystallographic models and understanding structural responses to different conditions. osti.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule or crystal lattice. nih.gov These methods are complementary: IR spectroscopy measures vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that lead to a change in its polarizability. ksu.edu.sa For a solid like USe2, these techniques provide information on the bonding forces and the dynamics of the crystal lattice.

In the vibrational spectrum of USe2, the most prominent features would correspond to the stretching and bending modes of the uranium-selenium (U-Se) bonds. The frequencies of these modes are directly related to the strength of the U-Se bond and the masses of the uranium and selenium atoms. Stronger bonds and lighter atoms lead to higher vibrational frequencies.

While detailed IR and Raman spectra for USe2 are not widely reported, analysis would focus on identifying the characteristic frequencies for U-Se vibrations. nih.gov For comparison, the Raman spectrum of UO2, which has a fluorite structure, shows a strong peak around 445 cm⁻¹ attributed to the U-O symmetric stretching mode. nih.gov One would expect to find the primary U-Se stretching modes for USe2 at lower frequencies than U-O modes due to the heavier mass of selenium compared to oxygen. The identification of these modes is fundamental for assessing bond strength and detecting changes in the local structure.

The collective vibrations of atoms in a crystal lattice are described by phonons, and their dispersion relations (frequency vs. wavevector) reveal the dynamics of the lattice. These dispersion curves can be measured experimentally using inelastic neutron scattering and modeled theoretically. aps.orgaps.org

Studies on related uranium chalcogenides, such as uranium selenide (USe), have successfully mapped these phonon-dispersion relations. aps.org These studies show that the lattice dynamics are dominated by the U-X (where X is the chalcogen) force constants. aps.org For the uranium chalcogenide series, the bulk modulus decreases as the lattice parameter increases. aps.org Theoretical models, such as the rigid-ion and shell models, are often employed to fit the experimental data and derive force constants that describe the interactions between atoms. aps.orgias.ac.in

For USe2, a similar investigation would map the acoustic and optical phonon branches. This would provide key thermodynamic data and insights into the stability of the crystal structure. ias.ac.in The phonon density of states derived from these measurements is crucial for calculating properties like specific heat and thermal conductivity.

| Uranium Chalcogenide | Bulk Modulus (GPa) | Debye Temperature (K) |

| US | 99.4 | 215 |

| USe | 88.0 | 184 |

| UTe | 69.0 | 165 |

Data adapted from studies on uranium monochalcogenides, illustrating trends expected in related systems like USe2. aps.orgias.ac.in

Optical Absorption Spectroscopy (UV-Vis and Near-Infrared)

Optical absorption spectroscopy in the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions probes electronic transitions between different energy levels in a material. nih.gov When a photon with sufficient energy strikes the material, it can excite an electron from an occupied state (like the valence band) to an unoccupied state (like the conduction band). The resulting absorption spectrum provides information about the electronic band structure, including the band gap energy. iaea.organl.gov

For a semiconductor or a material with localized electronic states like USe2, the absorption spectrum is a critical tool for characterization. The absorption edge, which is the wavelength at which the material begins to absorb light strongly, can be used to determine the optical band gap. The spectrum of USe2 would likely be characterized by absorptions corresponding to several types of electronic transitions:

Charge-transfer transitions: Excitation of an electron from a selenium-based ligand orbital to an empty uranium-based orbital (e.g., 5f or 6d).

f-f transitions: Transitions between different localized 5f electronic states of the uranium ion. These are often weak and sharp.

f-d transitions: Excitation of a 5f electron to a 6d state.

Investigation of f-f Electronic Transitions

The electronic configuration of the uranium atom in uranium diselenide is U(IV), which corresponds to a 5f² configuration. This configuration gives rise to a multitude of electronic states, and transitions between these states, known as f-f transitions, can be observed using absorption spectroscopy, particularly in the near-infrared (NIR) region.

In uranium(IV) complexes, these f-f transitions are typically characterized by weak and broad absorption bands. For instance, studies on certain U(IV) complexes have identified such transitions in the 975 to 1200 nm range nih.gov. The electronic absorption spectra of U(IV) complexes can be quite complex due to the large number of possible microscopic states. The 5f² configuration can lead to 91 distinct electronic states, categorized into 13 spectral branches, including the ground state ³H₄ nih.gov. Transitions from the ground state to excited states like ³F₂, ³H₅, and others fall within the NIR and visible regions of the electromagnetic spectrum nih.gov. While specific spectral data for USe2 is not extensively detailed in the public literature, the general principles observed in other U(IV) compounds are applicable. The analysis of these f-f transitions provides valuable information about the local symmetry of the uranium ion and the ligand field effects imposed by the selenide ions.

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique for studying the electronic and magnetic properties of materials. It measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field. This technique is particularly well-suited for investigating the 5f electronic states of uranium compounds.

X-ray Magnetic Circular Dichroism (XMCD), a variant of MCD performed at X-ray energies, is especially useful for probing the electronic and magnetic properties of specific elements in a compound. For uranium compounds, XMCD measurements at the M₄,₅ edges (corresponding to 3d → 5f transitions) provide direct information about the orbital and spin magnetic moments of the 5f electrons.

Photoelectron Spectroscopy (XPS, UPS) for Electronic State Analysis

Photoelectron spectroscopy is a surface-sensitive technique used to determine the elemental composition and electronic state of the elements within a material. In this method, the sample is irradiated with X-rays (in X-ray Photoelectron Spectroscopy, XPS) or ultraviolet photons (in Ultraviolet Photoelectron Spectroscopy, UPS), causing the emission of photoelectrons. The kinetic energy of these electrons is then measured, which allows for the determination of their binding energy.

For uranium compounds like USe2, XPS is particularly valuable for determining the oxidation state of the uranium atoms. The binding energies of the core-level electrons, such as the U 4f electrons, are sensitive to the chemical environment and oxidation state. However, the interpretation of the U 4f spectra can be complex. While the binding energy does shift with oxidation state, it is also strongly dependent on the specific composition and structure of the compound, making it an unreliable sole indicator of the oxidation state.

A more reliable method for determining the uranium oxidation state involves analyzing the satellite structures that accompany the main U 4f peaks. The energy separation and intensity of these "shake-up" satellites relative to the primary peaks are less sensitive to the specific compound and can be used to identify and quantify the oxidation states of uranium in mixed-valence systems.

UPS, on the other hand, probes the valence band of the material. In the case of USe2, the UPS spectrum would provide information about the density of states of the U 5f and Se 4p electrons, revealing details about the electronic structure near the Fermi level and the nature of the chemical bonding between uranium and selenium.

Nuclear Magnetic Resonance (NMR) Studies on Related Uranium Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the local chemical and magnetic environment of specific atomic nuclei. For studying uranium selenide, ⁷⁷Se NMR would be a particularly insightful technique.

Although direct ⁷⁷Se NMR studies on USe2 are not widely reported, research on other uranium-selenido complexes demonstrates the power of this method. For instance, ⁷⁷Se NMR has been used to probe the covalency of the actinide-chalcogen bond. The chemical shift of the ⁷⁷Se nucleus is highly sensitive to the electronic environment and the degree of covalent character in the uranium-selenium bond.

In one study of a U(VI) oxo-selenido complex, a ⁷⁷Se NMR chemical shift of 4905 ppm was recorded. This extremely high-frequency shift is indicative of significant 5f-orbital participation in the uranium-selenium bond, suggesting a high degree of covalency. Such studies have shown that the ⁷⁷Se and ¹²⁵Te NMR chemical shifts can serve as quantitative measures of the covalency in actinide-chalcogen bonds. It has been observed that the covalency in the U(VI) oxo-chalcogenide series decreases as the chalcogen atom becomes heavier.

The table below summarizes the key spectroscopic techniques and their applications in the characterization of USe2 and related uranium compounds.

| Spectroscopic Technique | Information Obtained for Uranium Compounds |

| Near-Infrared (NIR) Spectroscopy | Investigation of weak f-f electronic transitions in U(IV) compounds, providing insights into the ligand field environment. |

| Magnetic Circular Dichroism (MCD) | Probing of 5f electronic states and determination of orbital and spin magnetic moments. |

| X-ray Photoelectron Spectroscopy (XPS) | Determination of uranium oxidation states through analysis of core-level binding energies and satellite peak structures. |

| Ultraviolet Photoelectron Spectroscopy (UPS) | Analysis of the valence band electronic structure, including the U 5f and ligand p-orbitals. |

| ⁷⁷Se Nuclear Magnetic Resonance (NMR) | Quantitative measurement of the covalency of the uranium-selenium bond through chemical shift analysis. |

Thermodynamic Stability and Phase Transition Studies of Uranium Selenide Use2

High-Pressure Induced Phase Transformations (e.g., α-USe₂ to γ-USe₂)

For instance, research on uranium pnictides and chalcogenides, such as USb₂, UAs₂, UAsS, and UP₂, has shown that these materials undergo pressure-induced phase transitions from tetragonal to orthorhombic structures. Specifically, a transition to the PbCl₂-type structure has been observed in several of these related compounds. This suggests that USe₂, which also belongs to the family of uranium chalcogenides, might exhibit similar polymorphic behavior under high-pressure conditions.

Theoretical studies based on first-principles calculations are instrumental in predicting the structural properties of materials under extreme conditions. While a specific theoretical study detailing the α-USe₂ to γ-USe₂ transition is not prominently documented, ab initio studies on uranium chalcogenides (including USe) have been undertaken to investigate their pressure-induced structural properties. Such computational approaches are essential for mapping out the phase diagram of USe₂ at high pressures and identifying potential new, stable, or metastable phases.

Further experimental investigations, particularly using diamond anvil cells coupled with in-situ X-ray diffraction, are necessary to elucidate the precise sequence of phase transformations in USe₂ under high pressure and to confirm the existence and crystal structure of any high-pressure polymorphs, including a potential γ-USe₂ phase.

Thermal Stability and Decomposition Pathways

The thermal stability of uranium diselenide is a key parameter that dictates its applicability in high-temperature environments. Available data indicates that USe₂ possesses a high melting point, suggesting significant thermal stability.

Key Thermal Properties of Uranium Selenides:

| Compound | Melting Point (°C) | Decomposition Temperature (°C) |

| USe₂ | 1460 | Not specified |

| USe₃ | Not specified | 1160 |

This table presents available data on the thermal properties of uranium selenides.

While the melting point of USe₂ is reported to be 1460°C, information regarding its specific decomposition temperature and pathways is less defined in publicly accessible literature. aps.org For comparison, the related compound uranium triselenide (USe₃) is known to decompose at 1160°C. wikipedia.org This suggests that uranium selenides can undergo thermal decomposition before reaching their melting points.

To comprehensively understand the thermal decomposition of USe₂, detailed studies using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are required. These analyses would provide crucial information on the onset temperature of decomposition, the nature of the decomposition process (e.g., endothermic or exothermic), and the identification of the resulting decomposition products. Such studies are essential for establishing the operational temperature limits of USe₂ and for understanding its behavior in the broader uranium-selenium system at elevated temperatures.

Temperature-Dependent Phase Behavior and Transformations

The crystal structure and physical properties of uranium diselenide exhibit notable changes as a function of temperature. At ambient conditions, USe₂ exists in different polymorphic forms, with the β-form being a key phase of interest.

The β-polymorph of USe₂ possesses an orthorhombic crystal structure. wikipedia.org A significant characteristic of β-USe₂ is its magnetic behavior at low temperatures. Experimental studies have revealed that this phase undergoes a transition to a ferromagnetic state at a Curie temperature of 14 K. wikipedia.org This low-temperature magnetic ordering is an important aspect of its physical properties and is a subject of ongoing research to understand the underlying electronic and magnetic interactions.

The study of temperature-dependent phase transitions often involves techniques like high-temperature X-ray diffraction (HT-XRD) to monitor changes in the crystal structure as the material is heated or cooled. While specific HT-XRD data for USe₂ is not widely reported, this technique would be invaluable in identifying any crystallographic phase transitions that may occur at temperatures above ambient and below its decomposition point. Such studies could reveal transformations between different polymorphs of USe₂ or subtle changes in lattice parameters with temperature.

Further investigations into the temperature-dependent electrical resistivity, specific heat, and magnetic susceptibility are also crucial for constructing a complete picture of the phase behavior of USe₂ across a wide temperature range.

Phase Diagram Studies of Uranium-Selenium System

The uranium-selenium (U-Se) binary phase diagram is a fundamental map that describes the stable phases of the system as a function of temperature and composition. The existence of a "Se-U (Selenium - Uranium)" phase diagram is noted in resources such as the ASM Digital Library, indicating that experimental and thermodynamic assessments of this system have been conducted. wikipedia.org